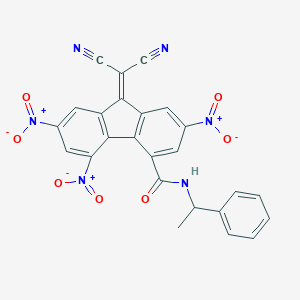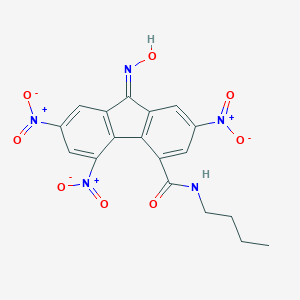
9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide: is a complex organic compound with the molecular formula C25H14N6O7 and a molecular weight of 510.41466 g/mol . This compound is characterized by its unique structure, which includes multiple nitro groups and a dicyanomethylidene moiety, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide typically involves multiple steps:
Formation of Dicyanomethylidene Moiety: This step involves the reaction of the nitrated fluorene with malononitrile under basic conditions to form the dicyanomethylidene group.
Amidation: The final step involves the reaction of the intermediate with 1-phenylethylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore. The presence of multiple nitro groups and the dicyanomethylidene moiety suggest potential biological activity, including antimicrobial and anticancer properties.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as organic semiconductors and explosives.
Mechanism of Action
The mechanism of action of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is not fully understood. it is believed to interact with biological molecules through its nitro groups and dicyanomethylidene moiety. These interactions may involve the formation of reactive intermediates that can modify proteins and nucleic acids, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,7-dinitro-9-oxo-N-(1-phenylethyl)fluorene-4-carboxamide
- 9-(dicyanomethylene)-2,5,7-trinitrofluorene
Uniqueness
Compared to similar compounds, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is unique due to the presence of the dicyanomethylidene moiety and the specific arrangement of nitro groups. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C25H14N6O7 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
9-(dicyanomethylidene)-2,5,7-trinitro-N-(1-phenylethyl)fluorene-4-carboxamide |
InChI |
InChI=1S/C25H14N6O7/c1-13(14-5-3-2-4-6-14)28-25(32)20-9-16(29(33)34)7-18-22(15(11-26)12-27)19-8-17(30(35)36)10-21(31(37)38)24(19)23(18)20/h2-10,13H,1H3,(H,28,32) |
InChI Key |
JFYITWUMPGPNNC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C3C(=CC(=C2)[N+](=O)[O-])C(=C(C#N)C#N)C4=CC(=CC(=C43)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC3=C2C4=C(C3=C(C#N)C#N)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B344027.png)
![5-(2-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B344028.png)
![1-(9H-carbazol-9-yl)-3-{4-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-1-piperazinyl}-2-propanol](/img/structure/B344029.png)



![1-(2,5-Dimethoxy-4-methylphenyl)-2-[2-(2,5-dimethoxy-4-methylphenyl)-2-oxoethoxy]ethanone](/img/structure/B344036.png)

![(6Z)-2,4-dibromo-6-[[4-(2,4-dinitroanilino)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B344040.png)



![2,2'(3H,3'H)-spirobi[benzothiazole], 3,3'-dimethyl-](/img/structure/B344049.png)
![2,6-Bis[(4-chlorophenyl)sulfanyl]bicyclo[3.3.1]nona-2,6-diene](/img/structure/B344052.png)
